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Lutetium oxodotreotide lu-177

Cat. No.: B10786885
M. Wt: 1607.6 g/mol
InChI Key: MXDPZUIOZWKRAA-UZOALHFESA-K
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Description

Overview of Peptide Receptor Radionuclide Therapy (PRRT) as a Therapeutic Modality

Peptide Receptor Radionuclide Therapy (PRRT) is a form of targeted cancer therapy that utilizes radiolabeled peptides to deliver cytotoxic radiation directly to cancer cells that overexpress specific receptors. nih.govhse.ie This approach combines a protein that binds to tumor cell receptors with a radioactive element, known as a radionuclide. clevelandclinic.org The protein acts like a key, attaching to the tumor cell and allowing the radionuclide to enter, where its radiation damages the tumor cell's DNA, leading to cell death. clevelandclinic.orgnih.gov A key advantage of PRRT is its specificity, which minimizes damage to healthy surrounding cells. clevelandclinic.orgnih.gov The development of PRRT has been significantly influenced by research on radiolabeled somatostatin (B550006) analogs for treating neuroendocrine tumors (NETs). nih.gov

The core principle of PRRT lies in the high density of certain receptors on tumor cells compared to normal tissues. europa.eu This differential expression allows for the targeted delivery of radiation. europa.eu Before initiating PRRT, it is crucial to confirm the presence of these target receptors on the tumors, typically through imaging techniques like PET scans. novartis.comavl.nl

Defining Lutetium oxodotreotide Lu-177 as a Somatostatin Receptor-Targeted Radiopharmaceutical

Lutetium (177Lu) oxodotreotide is a radiopharmaceutical agent used in PRRT. drugbank.comwikipedia.org It is a complex consisting of a somatostatin analog, dotatate (B3348540) (also known as DOTA-TATE), and the radioisotope lutetium-177 (B1209992). wikipedia.orghemonc.org Somatostatin is a hormone that regulates the endocrine system, and many neuroendocrine tumor cells have a high number of receptors for it, particularly the subtype 2 somatostatin receptor (SSTR2). clevelandclinic.orgsnmjournals.orgendocrine-abstracts.org Lutetium (177Lu) oxodotreotide is designed to specifically target these SSTR2-positive cells. novartis.commims.com

The dotatate component of the drug is a synthetic version of somatostatin that binds with high affinity to SSTR2. clevelandclinic.orghemonc.org This binding allows the attached lutetium-177 to be delivered directly to the tumor cells. cancer.gov Lutetium-177 is a beta-emitting radionuclide, which means it releases electrons that can damage and destroy the targeted cancer cells. europa.eueuropa.eu The relatively short penetration range of these beta particles (a mean of 0.67 mm and a maximum of 2.2 mm in tissue) helps to limit the radiation effect to the tumor and nearby cells, sparing distant healthy tissues. nih.goveuropa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H87LuN14O19S2 B10786885 Lutetium oxodotreotide lu-177

Properties

Molecular Formula

C65H87LuN14O19S2

Molecular Weight

1607.6 g/mol

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium(3+)

InChI

InChI=1S/C65H90N14O19S2.Lu/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);/q;+3/p-3/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1

InChI Key

MXDPZUIOZWKRAA-UZOALHFESA-K

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.[Lu+3]

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(C(C)O)C(=O)O)O.[Lu+3]

Origin of Product

United States

Molecular and Cellular Mechanisms of Lutetium Oxodotreotide Lu 177 Action

Somatostatin (B550006) Receptor Binding Dynamics and Specificity

The initial and most critical step in the mechanism of action of ¹⁷⁷Lu oxodotreotide is its binding to somatostatin receptors on the surface of tumor cells.

¹⁷⁷Lu oxodotreotide exhibits a high binding affinity, particularly for the somatostatin receptor subtype 2 (SSTR2), which is the most prevalently overexpressed SSTR in many neuroendocrine tumors (NETs). europa.eueuropa.eumdpi.comnih.gov This high affinity ensures that the radiopharmaceutical preferentially accumulates in tumor tissue, which can have a much higher density of SSTRs compared to healthy tissues. europa.eu The affinity of the non-radioactive form of the peptide, DOTA-[Tyr3]octreotate (dotatate), has been measured with a half-maximal inhibitory concentration (IC50) of approximately 1.5 nM. Studies have shown that octreotate has a higher affinity for SSTR2 compared to the earlier developed octreotide (B344500), leading to a three to four times greater uptake of ¹⁷⁷Lu-DOTATATE in tumors. mdpi.com

Table 1: Binding Affinity of Lutetium oxodotreotide for SSTR2

Compound Receptor Affinity Metric Value
DOTA-[Tyr3]octreotate SSTR2 IC50 1.5 nM
[¹⁷⁷Lu]Lu-DOTA-TATE SSTR2 K_D 0.08 ± 0.02 nM nih.gov
[¹⁷⁷Lu]Lu-OPS201 (antagonist) SSTR2 K_D 0.15 ± 0.003 nM nih.gov

High Affinity and Selectivity for Somatostatin Receptor Subtype 2 (SSTR2)

Receptor-Mediated Internalization Processes

Following binding to SSTR2, the radiopharmaceutical-receptor complex is internalized by the target cell, a crucial step for delivering the radioactive payload directly to the cell's interior.

The internalization of the ¹⁷⁷Lu oxodotreotide-SSTR2 complex occurs through a process known as receptor-mediated endocytosis. nih.gov This is an active process where the cell membrane engulfs the bound complex, forming an intracellular vesicle. nih.gov This agonist-induced internalization is a key feature of the therapeutic mechanism, ensuring that the radionuclide is brought inside the tumor cell. snmjournals.org The process is highly efficient, with the surface-bound radiotracer being rapidly internalized. mdpi.com

Once internalized, the radioconjugate is trafficked within the cell. The intracellular retention of ¹⁷⁷Lu oxodotreotide is a significant factor in its therapeutic efficacy. europa.eu The prolonged presence of the radionuclide within the cell allows for a sustained delivery of radiation to the nucleus and other subcellular compartments. Compared to other somatostatin analogs, ¹⁷⁷Lu oxodotreotide has demonstrated better residence times within tumors. drugbank.comnih.gov

Mechanisms of Ligand-Receptor Complex Internalization within Target Cells

Radiotoxic Effects at the Subcellular Level

The ultimate therapeutic effect of ¹⁷⁷Lu oxodotreotide is achieved through the cytotoxic effects of the radiation emitted by Lutetium-177 (B1209992) at the subcellular level. Lutetium-177 is a beta-emitting radionuclide with a maximum tissue penetration of 2.2 mm and a mean penetration of 0.67 mm. europa.eulutathera.com This localized radiation delivery minimizes damage to surrounding healthy tissues. europa.eueuropa.eu

The beta particles emitted by ¹⁷⁷Lu cause cellular damage primarily through the formation of free radicals and by inducing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA of the tumor cells. mdpi.comnih.gov DNA double-strand breaks are considered the most lethal form of DNA damage and are a major contributor to cell death. mdpi.com The induction of DNA damage can be visualized through markers like γH2AX and 53BP1. researchgate.netmdpi.com Studies have shown that ¹⁷⁷Lu-DOTATATE treatment leads to a time- and dose-dependent increase in these DNA damage markers. mdpi.comeur.nl This accumulated DNA damage can overwhelm the cell's repair mechanisms, ultimately leading to programmed cell death, or apoptosis, and tumor shrinkage. nih.govmdpi.com Research has indicated that ¹⁷⁷Lu can induce apoptosis by downregulating anti-apoptotic genes. mdpi.com The induction of apoptosis has been observed to increase significantly at later time points, around day 10, following treatment with ¹⁷⁷Lu-DOTATATE. mdpi.com

Table 2: Properties of Lutetium-177 Emission

Property Value
Half-life 6.647 days novartis.commedicines.org.uk
Maximum Beta Energy 0.498 MeV novartis.com
Gamma Emission Photopeak 208 keV radiopaedia.org
Maximum Beta Particle Penetration 2.2 mm europa.eulutathera.comradiopaedia.org
Mean Beta Particle Penetration 0.67 mm europa.eulutathera.com

Beta Particle Emission and Principles of Localized Energy Deposition

The therapeutic efficacy of Lutetium-177 stems from its radioactive decay process. Lutetium-177 has a physical half-life of 6.647 days and decays to the stable hafnium-177 (B1218015) through the emission of beta (β-) particles. europa.eu These high-energy electrons are the primary mediators of the compound's cytotoxic effects. urotoday.com The decay of Lutetium-177 involves the emission of beta particles with varying maximum energies, with the most prominent being 0.498 MeV. europa.eu

A key characteristic of these beta particles is their limited range of penetration in soft tissue, with a maximum path length of approximately 2 millimeters and a mean path length of about 0.67 millimeters. nih.govnih.govpurdue.edu This localized deposition of energy is crucial for its therapeutic action, as it allows for the irradiation of the targeted tumor cell and its immediate neighbors, a phenomenon known as the "crossfire effect," while largely sparing distant healthy tissues. shinefusion.comneuroendocrine.org.au This precise energy delivery to the tumor microenvironment is a significant advantage of Lutetium-177-based therapies. nih.gov In addition to beta particles, Lutetium-177 also emits low-energy gamma photons, which are not therapeutically significant but are utilized for imaging and dosimetry to monitor the biodistribution of the radiopharmaceutical. nih.govshinefusion.comeuropa.eu

Table 1: Decay Characteristics of Lutetium-177

Property Value
Half-life 6.647 days europa.eu
Primary Emission Beta (β-) particles europa.eu
Maximum Beta Energy 0.498 MeV (79.3% abundance) europa.eu
Average Beta Energy ~0.13 MeV europa.eu
Maximum Tissue Penetration ~2 mm nih.gov
Mean Tissue Penetration 0.67 mm nih.gov
Gamma Emissions 113 keV (6.2%), 208 keV (11%) europa.eu

Generation of Free Radicals and Reactive Oxygen Species

The interaction of the emitted beta particles with molecules within the cell, particularly water, leads to the generation of highly reactive chemical species known as free radicals and reactive oxygen species (ROS). nih.govdrugbank.com This process, often referred to as indirect DNA damage, is a major contributor to the cytotoxicity of Lutetium-177. nih.gov The high-energy electrons displace electrons from water molecules, creating ions and free radicals such as hydroxyl radicals (•OH). These species are extremely unstable and readily react with other molecules in their vicinity, including cellular macromolecules like DNA, proteins, and lipids. thno.org

The production of ROS induces a state of oxidative stress within the cancer cell, disrupting normal cellular processes and leading to further damage. thno.orgnih.gov This indirect mechanism of action amplifies the therapeutic effect of the beta radiation, as a single beta particle can trigger a cascade of damaging reactions through the generation of multiple free radicals. drugbank.com

Induction of DNA Damage (e.g., Double-Strand Breaks) and Cellular Repair Pathway Perturbations

The ultimate cause of cell death induced by Lutetium oxodotreotide Lu-177 is the extensive damage inflicted upon the cancer cell's DNA. shinefusion.comopenmedscience.comuchicagomedicine.org The emitted beta particles and the resulting free radicals can cause various types of DNA lesions, including single-strand breaks (SSBs) and the more lethal double-strand breaks (DSBs). thno.orgnih.govnih.gov

While cells possess intricate DNA repair mechanisms to counteract such damage, the high concentration of radiation delivered by Lutetium-177 can overwhelm these pathways. thno.orgmdpi.com SSBs are generally more easily repaired by the cell's machinery. thno.org However, the accumulation of numerous SSBs and the direct induction of DSBs pose a significant challenge to the cell's survival. thno.org Unrepaired or misrepaired DSBs can lead to chromosomal aberrations, genomic instability, and ultimately trigger programmed cell death, or apoptosis. nih.govresearchgate.net

Research has shown that exposure to Lutetium-177 leads to an increase in markers of DNA damage, such as the phosphorylation of histone H2AX (γ-H2AX), which accumulates at the sites of DSBs. nih.govnih.govresearchgate.net The persistence of these γ-H2AX foci indicates the presence of unrepaired DNA damage. nih.gov Studies have also suggested that the efficacy of Lutetium-177 therapy may be linked to the inherent DNA repair capacity of the tumor cells, with tumors deficient in certain repair pathways potentially being more susceptible to treatment. mdpi.comnih.gov The perturbation of these cellular repair pathways is therefore a critical component of the therapeutic mechanism of this compound.

Radiopharmaceutical Design and Synthetic Aspects of Lutetium Oxodotreotide Lu 177

Chemical Structure and Component Integration

Lutetium (177Lu) oxodotreotide is a complex molecule with the chemical formula C65H87LuN14O19S2 and a molar mass of 1609.5 g/mol . nih.gov The structure consists of three key components: the radionuclide lutetium-177 (B1209992), the DOTA chelator, and the octreotate peptide. mdpi.comnih.gov

Role of the DOTA Chelator in Lutetium-177 Coordination and Stability

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) molecule is a macrocyclic chelator that plays a crucial role in the stability of lutetium (177Lu) oxodotreotide. europa.euresearchgate.net Its primary function is to form a highly stable, nine-coordinated complex with the lutetium-177 cation (Lu³⁺). nih.govnih.gov This strong bond is essential to prevent the leakage of the radioactive lutetium-177 in vivo, which could otherwise lead to undesirable irradiation of non-target tissues. d-nb.info The DOTA chelator's cage-like structure encapsulates the lutetium ion, providing high thermodynamic stability and kinetic inertness, which are critical for a radiopharmaceutical. researchgate.netnih.gov

Structural and Functional Significance of the Octreotate Peptide Moiety

The octreotate component, a synthetic analogue of the hormone somatostatin (B550006), is responsible for the targeted delivery of the radiopharmaceutical. nih.govnih.gov Specifically, it is a slightly modified version of octreotide (B344500) where the C-terminal threoninol is replaced by threonine, a change that enhances its binding affinity for somatostatin receptor subtype 2 (SSTR2). nih.gov These receptors are frequently overexpressed on the surface of neuroendocrine tumor cells. mims.comhiqa.ie By binding to these receptors, the octreotate moiety directs the lutetium-177 to the tumor site, where the emitted beta radiation can induce cellular damage to the cancer cells. mims.comnih.gov

Radiosynthesis and Radiolabeling Methodologies

The synthesis of lutetium (177Lu) oxodotreotide involves the radiolabeling of the DOTA-octreotate conjugate with lutetium-177. This process is typically performed in a hospital radiopharmacy setting, often utilizing automated synthesis systems to ensure consistency and minimize radiation exposure to personnel. nih.gov

Procedures for Lutetium-177 Incorporation and Purification

The incorporation of lutetium-177 into the DOTA-octreotate molecule is achieved by reacting lutetium-177 chloride (¹⁷⁷LuCl₃) with the DOTA-TATE peptide. iaea.org The reaction is typically carried out in a buffered solution, with the pH being a critical parameter; for DOTA-based chelators, the rate of complex formation increases with pH, but a pH above 6 can lead to the formation of insoluble lutetium hydroxide. nih.gov Therefore, an optimal pH between 4.5 and 5.5 is generally maintained using buffers like sodium acetate (B1210297) or ammonium (B1175870) acetate. nih.goviaea.org The reaction mixture is heated to facilitate the complexation. iaea.org

Following the radiolabeling reaction, purification is necessary to remove any unreacted lutetium-177 and other impurities. Solid-phase extraction is a common method used for the purification of the final product. researchgate.net For instance, a C18 Sep-Pak cartridge can be used where the free radionuclide is eluted with an acetate buffer, and the labeled peptide is subsequently eluted with methanol. iaea.org

Analytical Characterization of Radiopharmaceutical Purity and Stability

Rigorous quality control is essential to ensure the purity and stability of the final lutetium (¹⁷⁷Lu) oxodotreotide product. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a preferred method for determining the radiochemical purity of the radiopharmaceutical. sid.irnih.gov HPLC can effectively separate the labeled compound from free lutetium-177 and other potential impurities, providing a precise quantification of the product's purity. sid.ireuropa.eu Studies have shown that the radiochemical purity of lutetium (¹⁷⁷Lu) oxodotreotide as determined by HPLC is often above 97%. nih.gov

Instant Thin Layer Chromatography (ITLC) is another common method used for quality control. iaea.orgsid.ir In this technique, a solvent system is used to separate the labeled peptide from the free radionuclide based on their different affinities for the stationary phase. For example, using a sodium citrate (B86180) solution, the labeled peptide has a different retention factor (Rf) than the free radionuclide. iaea.org ITLC is a rapid method that can provide a quick assessment of radiochemical purity, which is often found to be greater than 99%. nih.goviaea.org

Stability tests are also performed to ensure that the radiopharmaceutical remains stable over time. The final product is evaluated immediately after preparation and at subsequent time points (e.g., 24 and 72 hours) under refrigerated conditions to confirm its continued purity. iaea.org Additionally, sterility and pyrogen tests are conducted to ensure the product is safe for administration. iaea.org

Chromatographic and Spectroscopic Methods for Radiochemical Integrity Assessment

Ensuring the radiochemical purity and integrity of lutetium (¹⁷⁷Lu) oxodotreotide is paramount for its clinical use. mdpi.com A variety of chromatographic and spectroscopic methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with a radio detector is a primary method for determining the radiochemical purity of lutetium (¹⁷⁷Lu) oxodotreotide. nih.govnih.govgoogle.com This technique separates the intact radiolabeled compound from potential impurities, such as free ¹⁷⁷Lu and other radiolabeled species. nih.govresearchgate.net Studies have reported the development and validation of HPLC methods using reversed-phase columns, such as a C18 column, with a mobile phase gradient of trifluoroacetic acid in water and acetonitrile. researchgate.net These methods can effectively separate [¹⁷⁷Lu]LuCl₃ (unbound lutetium) from the radiolabeled peptide, with distinct retention times. researchgate.net For instance, one method reported retention times of approximately 1.7 minutes for [¹⁷⁷Lu]LuCl₃ and 13.5 minutes for [¹⁷⁷Lu]Lu-HA-DOTA-TATE. researchgate.net The average radiochemical purity as determined by HPLC is often required to be above 97%. nih.govmums.ac.ir

Instant Thin Layer Chromatography (ITLC) is another commonly used method for rapid quality control assessment. iaea.orgnih.gov ITLC, often using silica (B1680970) gel plates (ITLC-SG), provides a quick separation of the labeled peptide from free radionuclide. iaea.org For example, using 0.1 mol/L sodium citrate (pH 5.5) as the solvent, the labeled peptide typically has a retention factor (Rf) of 0.1-0.2, while the free radionuclide migrates with the solvent front (Rf = 1.0). iaea.org Studies have shown that the average radiochemical purity determined by ITLC can be above 99%. nih.govmums.ac.ir

Spectroscopic methods, while not as commonly detailed in routine quality control summaries, play a role in the comprehensive characterization of the compound. Gamma spectroscopy is used to confirm the identity and purity of the lutetium-177 radionuclide by identifying its characteristic gamma energy peaks at 113 keV and 208 keV. novartis.comresearchgate.net

Table 1: Chromatographic Methods for Radiochemical Purity of Lutetium (¹⁷⁷Lu) oxodotreotide

MethodStationary PhaseMobile Phase/SolventTypical RetentionPurity SpecificationReference
HPLCReversed-phase C18Gradient of 0.1% TFA in water and 0.1% TFA in ACNLabeled Peptide: ~13.5 min, Free ¹⁷⁷Lu: ~1.7 min>97% nih.govresearchgate.net
ITLCSilica Gel (SG)0.1 mol/L Sodium Citrate, pH 5.5Labeled Peptide (Rf): 0.1-0.2, Free ¹⁷⁷Lu (Rf): 1.0>99% iaea.orgnih.gov

Evaluation of In Vitro and In Vivo Stability Properties

The stability of lutetium (¹⁷⁷Lu) oxodotreotide is a critical factor, both in the vial before administration (in vitro) and within the body after injection (in vivo).

In Vitro Stability:

In vitro stability studies are conducted to ensure the radiopharmaceutical maintains its integrity under storage conditions. These studies typically involve analyzing the radiochemical purity of the product over time. Lutetium (¹⁷⁷Lu) oxodotreotide has demonstrated high in vitro stability. For instance, one study reported that the radiochemical purity remained above 99.5% for up to 72 hours when stored under refrigeration. iaea.org Another study found the formulation to be stable for up to 3 days at room temperature with no significant change in the HPLC profile. barc.gov.in Non-radioactive lutetium (¹⁷⁵Lu) oxodotreotide was also shown to be stable when tested in human serum.

In Vivo Stability:

The stability of lutetium (¹⁷⁷Lu) oxodotreotide in vivo is crucial for ensuring that the radionuclide remains bound to the peptide and is delivered effectively to the target tumor cells. Early assessments based on urine analysis suggested high in vivo stability, with the compound being eliminated mainly intact. nih.goveuropa.eu HPLC analysis of urine samples collected up to 48 hours post-infusion showed a radiochemical purity close to 100% in most cases. europa.eutouchoncology.com

However, more recent and detailed investigations of blood plasma have revealed a more complex picture. A study analyzing blood samples from patients undergoing PRRT with lutetium (¹⁷⁷Lu) oxodotreotide found a rapid metabolism of the radiopharmaceutical. nih.govnih.gov The fraction of intact lutetium (¹⁷⁷Lu) oxodotreotide in plasma decreased significantly over time. nih.govnih.gov

Table 2: In Vivo Stability of Lutetium (¹⁷⁷Lu) oxodotreotide in Human Plasma

Time Post-InjectionMean Fraction of Intact ¹⁷⁷Lu-DOTATATE in Plasma (± SD)Reference
0.5 hours87% ± 2% nih.gov
4 hours82% ± 3% nih.gov
24 hours23% ± 5% nih.govnih.gov
96 hours1.7% ± 0.9% nih.govnih.gov

This research indicates that a substantial portion of the radioactivity in plasma at later time points consists of ¹⁷⁷Lu-labeled metabolites. nih.govnih.gov It has been suggested that some of these radioactive metabolites may bind to plasma proteins. nih.gov This finding of lower than previously assumed in vivo stability in plasma has significant implications for dosimetry calculations and the understanding of the therapeutic and potential side effects of the treatment. nih.gov

Preclinical Research and Investigational Models for Lutetium Oxodotreotide Lu 177

In Vitro Pharmacological Evaluation

The in vitro assessment of Lutetium (177Lu) oxodotreotide, also known as 177Lu-DOTATATE, is a critical step in establishing its pharmacological profile before advancing to in vivo models. These studies characterize the fundamental interactions between the radiopharmaceutical and its cellular target, the somatostatin (B550006) receptor type 2 (SSTR2).

The efficacy of 177Lu-DOTATATE is predicated on its high affinity and specific binding to SSTR2, which is overexpressed on the surface of neuroendocrine tumor (NET) cells. Receptor binding assays, typically competitive binding studies using various cell lines, are employed to quantify this interaction. In these assays, the radiolabeled compound competes with a known ligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Studies have consistently demonstrated the high affinity of 177Lu-DOTATATE for SSTR2. For instance, in rat brain cortex membrane homogenates, an IC50 value of 4.74 nM was reported. researchgate.net Using K562-SST2 cells, the non-radioactive Lutetium (175Lu) oxodotreotide showed an IC50 value of 2.7±0.4 nM, which was comparable to the unlabeled peptide DOTATATE (B3348540). plos.org In HEK-SST2 cells, which are human embryonic kidney cells transfected to express the human SSTR2, the agonist 177Lu-DOTATATE exhibited a high affinity with a dissociation constant (KD) of 0.08 ± 0.02 nM. nih.gov Similarly, studies using IMR-32 neuroblastoma cells calculated affinities of 0.17 and 8.96 nM at 37°C. mdpi.com

The specificity of this binding is confirmed through blocking studies, where an excess of unlabeled peptide is shown to prevent the uptake of the radiolabeled compound. mdpi.com In vitro cell binding studies using rat pancreatic carcinoma AR42J cells, which are known to overexpress somatostatin receptors, showed significant binding of 177Lu-DOTATATE. iaea.org Conversely, binding was low in human breast carcinoma cell lines like MCF-7, indicating specificity for cells with high SSTR expression. iaea.org All cell lines tested, except for SKNAS, presented with a blockable uptake of 177Lu-DOTATATE, validating the SSTR-mediated binding. mdpi.com

Cell Line Compound Binding Affinity (IC50 / K D) Reference
Rat Brain Cortex 177Lu-DOTATATE IC50: 4.74 nM researchgate.net
K562-SST2 175Lu-DOTATATE IC50: 2.7 ± 0.4 nM plos.org
HEK-SST2 177Lu-DOTATATE K D: 0.08 ± 0.02 nM nih.gov
HEK-SST2 natLu-DOTA-ST8950 IC50: 0.37 nM mdpi.com
IMR-32 177Lu-DOTATATE K D: 0.17 nM & 8.96 nM mdpi.com
AR42J / HT-29 177Lu-DOTATATE High Affinity (qualitative) iaea.org
NCI-H69 177Lu-DOTA-octreotate High Affinity (qualitative) snmjournals.org
CA20948 177Lu-DOTATATE K d: 12.06 nM researchgate.net
LANEX-5 LNC1010 IC50 = 20.39 nM snmjournals.org

Following binding to the SSTR2 on the cell surface, 177Lu-DOTATATE is actively internalized into the cell. This process is crucial for therapeutic efficacy, as it concentrates the radioactivity within the tumor cell, leading to localized DNA damage from the beta emissions of Lutetium-177 (B1209992).

Studies using various SSTR2-positive cell lines have characterized the uptake and internalization kinetics. In vitro experiments with AR42J cells demonstrated that over 7% of 177Lu-DOTATATE was internalized after 80 minutes. iaea.org A study using NCI-H69 cells found that the major part of 177Lu-DOTA-octreotate was internalized. snmjournals.org In contrast, SSTR2 antagonists, such as 177Lu-OPS201, tend to remain on the cell surface. nih.govsnmjournals.org

The rate of internalization is time-dependent. mdpi.com For example, in PC3-PIP cells, which express prostate-specific membrane antigen (PSMA), similar radiopharmaceuticals showed rapid incorporation within 15 minutes that steadily increased over 4 hours. thno.org LigandTracer analyses on IMR-32 neuroblastoma cells revealed that the uptake of 177Lu-DOTATATE was four-fold higher at 37°C compared to room temperature, a finding that indicates a high rate of active, temperature-dependent internalization. mdpi.com Studies in CA20948 cells showed that 177Lu-DOTATATE is internalized, with cell fractionation confirming its localization within the nucleus. snmjournals.org The rapid internalization of the radiotracer from the cell surface is a hallmark of its agonistic nature. mdpi.com

Cell Line Compound Key Finding Reference
AR42J 177Lu-DOTATATE >7% internalization after 80 minutes. iaea.org
NCI-H69 177Lu-DOTA-octreotate The major part of the compound was internalized. snmjournals.org
HEK-SST2 177Lu-DOTATATE Almost completely internalized. nih.gov
IMR-32 177Lu-DOTATATE 4-fold higher uptake at 37°C vs. RT, indicating high internalization. mdpi.com
HEK-SST2 177Lu-DOTA-ST8950 Specific and time-dependent cellular uptake; rapidly internalized. mdpi.com
CA20948 177Lu-DOTATATE Low internalization (<5%). researchgate.net
CA20948, BON1, etc. 177Lu-DOTATATE Internalized and localizes to the nucleus. snmjournals.org

Receptor Binding Affinity and Specificity Assays in Cell Lines

In Vivo Biodistribution and Pharmacokinetic Studies in Animal Models

Animal models, primarily xenografted mice bearing human tumors, are indispensable for evaluating the in vivo behavior of 177Lu-DOTATATE. These studies provide essential data on how the radiopharmaceutical distributes throughout the body, targets tumors, and is eventually eliminated.

Biodistribution studies involve injecting the radiopharmaceutical into tumor-bearing animals and measuring the radioactivity in various organs and the tumor at different time points. These studies consistently show high and specific uptake of 177Lu-DOTATATE in SSTR2-expressing tumors.

In mice with NCI-H69 xenografts, SPECT imaging visualized the highest accumulation of 177Lu-DOTATATE in the tumor and kidneys as early as 1-hour post-injection (p.i.). researchgate.net The tumor uptake remained high for an extended period, being visible up to 14 days p.i. researchgate.net Ex vivo biodistribution data confirmed these findings, showing a favorable and increasing tumor-to-kidney uptake ratio over time, which rose from approximately 1.0 at 1 hour to 17.5 at 14 days p.i. researchgate.net Similarly, in rats bearing hepatoma tumors, 177Lu-DOTATATE demonstrated superior tumor uptake compared to an iodinated analogue. researchgate.net

Besides the tumor, significant uptake is observed in other SSTR-expressing organs like the pancreas, adrenals, and stomach, as well as in the kidneys, which are the primary route of excretion. drugbank.comsnmjournals.org In a study comparing the agonist 177Lu-DOTATATE with an antagonist, 177Lu-OPS201, the maximum tumor uptake for both was seen at 4 hours p.i., with the antagonist showing a higher initial uptake. snmjournals.org However, the agonist 177Lu-DOTATATE still demonstrated significant tumor targeting. snmjournals.org

Animal Model Time Post-Injection Tumor Uptake (%ID/g) Kidney Uptake (%ID/g) Liver Uptake (%ID/g) Reference
NCI-H69 Xenograft Mice 1 hour ~10 ~10 ~1 researchgate.net
NCI-H69 Xenograft Mice 24 hours ~15 ~5 ~0.5 researchgate.net
NCI-H69 Xenograft Mice 168 hours (7 days) ~12 ~1 <0.5 researchgate.net
HEK-hsstr2 Xenograft Mice 4 hours 17.8 ± 2.6 13.5 ± 2.6 0.5 ± 0.1 snmjournals.org
HEK-hsstr2 Xenograft Mice 72 hours 12.0 ± 2.0 2.5 ± 0.7 0.2 ± 0.1 snmjournals.org
SST2- and SST5-tumor model 1 hour 14.17 ± 1.78 (SST2) 10.61 ± 2.59 0.57 ± 0.21 mdpi.com
SST2- and SST5-tumor model 4 hours 15.50 ± 3.63 (SST2) 9.75 ± 1.87 0.45 ± 0.14 mdpi.com

Pharmacokinetic studies analyze the absorption, distribution, metabolism, and excretion (ADME) of 177Lu-DOTATATE. In preclinical models, the radiopharmaceutical exhibits rapid blood clearance. snmjournals.orgnih.gov In rats, the distribution and elimination patterns are similar to other synthetic somatostatin analogues. iaea.org The low levels of radioactivity detected in the blood shortly after injection suggest rapid clearance and rule out significant binding to plasma proteins. iaea.org

The primary route of elimination is through the kidneys into the urine. drugbank.comnih.gov This renal excretion is responsible for the high initial uptake of radioactivity in the kidneys observed in biodistribution studies. researchgate.netnih.gov Data from human studies, which align with preclinical findings, show that approximately 60% of the dose is eliminated in the urine within 24 hours and 65% within 48 hours. europa.eu The mean effective blood elimination half-life is approximately 3.5 hours, with a mean terminal blood half-life of 71 hours. drugbank.com The compound does not appear to undergo significant hepatic metabolism. drugbank.comeuropa.eu

Parameter Value Species Reference
Blood Clearance Rapid Rat, Mouse iaea.orgsnmjournals.orgnih.gov
Blood Clearance (CL) 4.5 L/h (CV 31%) Human drugbank.com
Effective Blood Half-life 3.5 (±1.4) hours Human drugbank.com
Terminal Blood Half-life 71 (±28) hours Human drugbank.com
Elimination Pathway Primarily Renal Rat, Human drugbank.comnih.goveuropa.eu
% Excreted (Urine) ~60% in 24h, ~65% in 48h Human europa.eu
Metabolism No significant hepatic metabolism Human drugbank.comeuropa.eu

Due to the high renal uptake and excretion of 177Lu-DOTATATE, there is a potential for nephrotoxicity. To mitigate this, a co-infusion of a solution containing positively charged amino acids, such as lysine (B10760008) and arginine, is administered. nih.govresearchgate.net These amino acids competitively inhibit the reabsorption of the radiolabeled peptide in the proximal tubules of the kidneys, thereby reducing the radiation dose to the kidneys. researchgate.netnih.gov

Preclinical studies have demonstrated the effectiveness of this strategy. In a mouse model with dual SST2- and SST5-expressing xenografts, the pre-injection of lysine reduced the kidney uptake of a similar radiotracer by 40% without affecting the uptake in tumors. mdpi.com Another preclinical study comparing the antagonist 177Lu-OPS201 to 177Lu-DOTATATE showed that lysine significantly reduced the renal dose of the antagonist by 45%. nih.gov

Clinical studies confirm these preclinical findings. A co-infusion of amino acids was found to have a substantial effect on 177Lu-DOTATATE pharmacokinetics, increasing the elimination rate constant by an average of 1.5-fold, though with large inter-individual variability. researchgate.netnih.gov This co-infusion increases the clearance of the radiopharmaceutical, which can reduce blood exposure. drugbank.com For some long-acting analogues of DOTATATE, such as 177Lu-DOTA-EB-TATE, the extended blood circulation may make the amino acid infusion less critical, as studies have shown no significant difference in kidney dose with or without the infusion. evathera.comnih.gov However, for standard 177Lu-DOTATATE, it remains a crucial component of the administration protocol to protect renal function.

Co-administered Agent Animal/Patient Model Effect on Kidney Uptake/Dose Effect on Tumor Uptake Reference
Lysine Dual SST2/SST5 Xenograft Mice Reduced by 40% No influence mdpi.com
Lysine HEK-hsstr2 Xenograft Mice Reduced by 45% (for antagonist) Not specified nih.govresearchgate.net
Amino Acids (Arginine/Lysine) GEP-NET Patients Decreases tubular reabsorption Not specified researchgate.netnih.gov
Amino Acids GEP-NET Patients Increased elimination rate constant by 1.5-fold Not specified researchgate.netnih.gov
Amino Acids N/A Increased beta-phase blood clearance by 36% Not specified drugbank.com

Preclinical Assessment of Radiobiological Efficacy in Tumor Models

Dose-Dependent Tumor Growth Inhibition Mechanisms in Xenograft Models

Preclinical studies utilizing xenograft models, where human tumor cells are implanted into immunodeficient mice, have been crucial in demonstrating the dose-dependent anti-tumor effects of ¹⁷⁷Lu-labeled somatostatin analogs. These models allow for the in vivo assessment of therapeutic efficacy and the elucidation of the mechanisms underlying tumor growth inhibition.

In a study involving LNCaP and 22Rv1 human prostate cancer xenograft models, a novel radiohybrid prostate-specific membrane antigen (PSMA)-targeted agent, ¹⁷⁷Lu-rhPSMA-10.1, demonstrated significant, dose-dependent suppression of tumor growth compared to a vehicle control. nih.gov Specifically, in LNCaP xenografts, tumor growth was significantly inhibited from day 11 onwards. nih.gov These studies also highlight the importance of the tumor-to-organ uptake ratio. For instance, ¹⁷⁷Lu-rhPSMA-10.1 showed a more favorable tumor-to-kidney uptake ratio compared to another agent, ¹⁷⁷Lu-PSMA-I&T. nih.gov While not identical to ¹⁷⁷Lu-oxodotreotide, these findings with other ¹⁷⁷Lu-labeled targeting molecules underscore the principle of dose-dependent efficacy and the importance of favorable biodistribution in preclinical models.

Research has also explored enhancing the therapeutic effect. For example, combining PRRT with PARP inhibitors in murine xenograft models resulted in prolonged inhibition of tumor growth (34 days vs. 14 days) and a longer median survival (44 days vs. 37 days) compared to PRRT alone.

Xenograft ModelCompoundKey FindingReference
LNCaP¹⁷⁷Lu-rhPSMA-10.1Significant, dose-dependent tumor growth suppression from day 11. nih.gov
22Rv1¹⁷⁷Lu-rhPSMA-10.1Significant tumor growth suppression from day 18. nih.gov
22Rv1¹⁷⁷Lu-rhPSMA-10.1 vs. ¹⁷⁷Lu-PSMA-I&THigher tumor uptake (2.3-fold) and lower kidney uptake for ¹⁷⁷Lu-rhPSMA-10.1. nih.gov
Murine Xenograft¹⁷⁷Lu-DOTATATE + PARP inhibitorProlonged tumor growth inhibition and increased median survival vs. PRRT alone.

Histopathological and Molecular Correlates of Therapeutic Response in Preclinical Studies

The therapeutic response to ¹⁷⁷Lu-oxodotreotide in preclinical models is not only assessed by tumor size reduction but also through detailed histopathological and molecular analyses. These investigations provide insights into the cellular and molecular changes induced by the targeted radiation.

A study analyzing radiobiological responses in SSTR2-expressing cells and xenografted mice treated with ¹⁷⁷Lu-DOTA-TATE revealed several key findings. The highest accumulation of radioactivity was observed in the tumor and kidneys. researchgate.net Following treatment, there was a time-dependent induction of DNA damage signaling and repair within the tumor cells. researchgate.net Interestingly, the study noted intra-tumor heterogeneity in both DNA damage and apoptosis, which was not attributed to differences in cell proliferation or the bioavailability of the radiopharmaceutical. researchgate.net A strong correlation was found between high levels of DNA damage and high SSTR2 expression, indicating that the level of target expression directly influences the therapeutic effect at a cellular level. researchgate.net This heterogeneity in SSTR2 expression was also confirmed in patient NET samples, suggesting its clinical relevance. researchgate.net

Development and Application of Preclinical Molecular Imaging

Utilization of Diagnostic Analogs (e.g., Gallium-68 DOTATATE) for Somatostatin Receptor Imaging

The theranostic approach is central to the application of ¹⁷⁷Lu-oxodotreotide, where a diagnostic radiopharmaceutical is used to identify patients likely to respond to the therapeutic agent. Gallium-68 (⁶⁸Ga) labeled somatostatin analogs, such as ⁶⁸Ga-DOTATATE, have become the standard for imaging SSTR expression using Positron Emission Tomography (PET). openmedscience.comresearchgate.net

Preclinical and clinical studies have consistently shown that ⁶⁸Ga-DOTATATE PET imaging is a highly sensitive and specific method for detecting SSTR-positive tumors. openmedscience.comthno.org This imaging allows for the non-invasive assessment of SSTR expression levels across all tumor lesions within a patient. openmedscience.com By visualizing the SSTR status of tumors, clinicians can select patients who are most likely to benefit from ¹⁷⁷Lu-oxodotreotide therapy. openmedscience.comcanjhealthtechnol.ca Furthermore, ⁶⁸Ga-DOTATATE PET can be used to monitor the response to treatment, with changes in tracer uptake correlating with therapeutic efficacy. thno.org A significant negative correlation has been observed between the baseline maximum standardized uptake value (SUVmax) on ⁶⁸Ga-DOTATATE PET and the percentage change in SUV after treatment, suggesting that tumors with higher initial SSTR expression may show a more pronounced response. thno.orgnih.gov

SPECT Imaging for Quantitative Radiotracer Distribution and Dosimetry in Preclinical Models

Single Photon Emission Computed Tomography (SPECT) imaging plays a crucial role in the preclinical evaluation of ¹⁷⁷Lu-oxodotreotide. The gamma emissions of ¹⁷⁷Lu (at 113 keV and 208 keV) allow for the direct visualization and quantification of the radiotracer's biodistribution and pharmacokinetics. researchgate.netresearchgate.net This capability is essential for performing dosimetry calculations, which estimate the absorbed radiation dose to both tumors and normal organs. frontiersin.org

Preclinical SPECT/CT imaging in xenograft models allows researchers to track the uptake and retention of ¹⁷⁷Lu-oxodotreotide in tumors and critical organs like the kidneys over time. researchgate.netfrontiersin.org This data is vital for assessing the safety and efficacy of the radiopharmaceutical, as it helps to determine the tumor-to-organ dose ratios. frontiersin.org Dosimetry studies have been instrumental in understanding the biodistribution of ¹⁷⁷Lu-based radiopharmaceuticals and have contributed to the optimization of cancer therapies. frontiersin.org The ability to perform quantitative imaging with the therapeutic agent itself provides a direct link between the administered activity, the absorbed dose, and the ultimate therapeutic response. nih.gov

Biomarker Identification and Validation in Preclinical Contexts (e.g., SSTR expression levels for response prediction)

The expression level of Somatostatin Receptor 2 (SSTR2) has been firmly established as a key predictive biomarker for response to ¹⁷⁷Lu-oxodotreotide therapy in preclinical and clinical settings. researchgate.netopenmedscience.com Preclinical studies have demonstrated a direct correlation between the density of SSTR2 on tumor cells and the uptake of the radiolabeled peptide, which in turn correlates with the extent of DNA damage and cell death. researchgate.net

The heterogeneity of SSTR2 expression within and between tumors can influence the therapeutic outcome. researchgate.net This highlights the importance of accurately assessing SSTR2 status to predict which tumors will respond favorably to treatment. ⁶⁸Ga-DOTATATE PET imaging serves as the primary in vivo biomarker for SSTR2 expression, allowing for patient stratification. researchgate.netcanjhealthtechnol.ca

Beyond SSTR2 expression, preclinical research is ongoing to identify other potential biomarkers that could further refine patient selection and predict therapeutic response. However, SSTR expression remains the cornerstone for patient selection for ¹⁷⁷Lu-oxodotreotide therapy.

Imaging ModalityRadiotracerPurpose in Preclinical ResearchKey FindingsReference(s)
PET/CT⁶⁸Ga-DOTATATESSTR2 expression imaging for patient selection and response monitoring.High sensitivity and specificity for SSTR-positive tumors; baseline SUVmax correlates with treatment response. openmedscience.comresearchgate.netthno.orgnih.gov
SPECT/CT¹⁷⁷Lu-oxodotreotideQuantitative radiotracer distribution and dosimetry.Allows for direct visualization of biodistribution and calculation of absorbed radiation doses to tumors and organs. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.org

Radiobiological Principles and Advanced Dosimetric Considerations for Lutetium Oxodotreotide Lu 177

Physical Characteristics of Lutetium-177 (B1209992) and Their Radiobiological Impact

Lutetium-177 (¹⁷⁷Lu) is a radioisotope of significant interest in targeted radionuclide therapy, largely due to its favorable physical decay characteristics. It decays with a half-life of approximately 6.65 days to the stable isotope hafnium-177 (B1218015) (¹⁷⁷Hf). mdpi.comradiacode.comlnhb.fr This half-life is practical for production, transportation, and clinical use, allowing sufficient time for the radiopharmaceutical to localize in tumor tissues while minimizing prolonged radiation exposure to non-target organs. frontiersin.org

Beta-Minus Decay Characteristics and Therapeutic Energy Spectrum

The therapeutic efficacy of ¹⁷⁷Lu is primarily attributed to its emission of beta-minus (β⁻) particles. mdpi.com The decay of ¹⁷⁷Lu involves multiple beta branches with varying energies and intensities. The principal beta emission has a maximum energy (Eβmax) of 497 keV with an abundance of approximately 78.6% to 79.4%. mdpi.comnih.gov Other significant beta emissions include those with maximum energies of 384 keV (9.1% to 9.8% abundance) and 176 keV (12% to 12.2% abundance). nih.govistanbulmedicaljournal.org The average beta energy is approximately 133.6 keV. mdpi.com This energy spectrum is considered medium-energy and is effective for delivering a cytotoxic radiation dose to tumor cells. isotopia-global.comnih.gov

Table 1: Beta-Minus Decay Properties of Lutetium-177

Mean Tissue Penetration Range and Microscopic Energy Deposition Profiles

The beta particles emitted by ¹⁷⁷Lu have a mean tissue penetration range of approximately 0.67 mm and a maximum range of about 2 mm. mdpi.comtga.gov.autaylorandfrancis.com This short to medium penetration range is advantageous for treating small tumors and micrometastases, as it allows for the localized deposition of energy within the target tumor volume while sparing adjacent healthy tissues. nih.govnih.gov This characteristic is particularly beneficial for targeting tumors that are a few millimeters in diameter. nih.gov

The energy deposition from ¹⁷⁷Lu results in a "crossfire" effect, where beta particles emitted from a targeted cell can irradiate and kill neighboring tumor cells that may not have taken up the radiopharmaceutical. mdpi.comnih.gov This is particularly effective in tumors with heterogeneous receptor expression. However, this same crossfire effect can also contribute to unwanted radiation doses in surrounding healthy tissues. researchgate.net The microscopic energy deposition is influenced by factors such as the spatial distribution of the radiopharmaceutical within the tumor and the distance between targeted cells. nih.gov

Gamma Emission Properties for External Imaging and Dosimetric Purposes

In addition to its therapeutic beta emissions, ¹⁷⁷Lu also emits low-energy gamma (γ) photons, which are crucial for non-invasive imaging and patient-specific dosimetry. mdpi.comnih.gov The two most prominent gamma emissions have energies of 113 keV (with an abundance of 6.17% to 6.6%) and 208 keV (with an abundance of 10.3% to 11%). nih.govnih.govnovartis.com These gamma photons can be detected by Single Photon Emission Computed Tomography (SPECT) cameras, allowing for the visualization of the radiopharmaceutical's biodistribution and quantification of its uptake in tumors and normal organs. novartis.comfrontiersin.org This "theranostic" capability—combining therapy and diagnostics—is a key advantage of ¹⁷⁷Lu, as it enables personalized treatment planning and verification. mdpi.com The gamma emissions are also essential for performing accurate dosimetry calculations to estimate the absorbed radiation dose in different tissues. mdpi.comfrontiersin.org

Table 2: Gamma Emission Properties of Lutetium-177 for Imaging

Internal Radiation Dosimetry Methodologies

Internal radiation dosimetry is the science of calculating the absorbed dose of radiation to tissues and organs from internally administered radionuclides. For therapeutic applications like Lutetium oxodotreotide Lu-177, dosimetry is essential for optimizing treatment by maximizing the dose to the tumor while minimizing toxicity to healthy, critical organs. frontiersin.orgsnmjournals.org

Theoretical Frameworks for Absorbed Dose Calculation in Radionuclide Therapy

The most widely used framework for internal dosimetry is the Medical Internal Radiation Dose (MIRD) schema, developed by the Society of Nuclear Medicine. nih.govresearchgate.net The MIRD formalism calculates the mean absorbed dose to a target organ by considering the time-integrated activity in various source organs and pre-calculated "S-values" that represent the absorbed dose to the target organ per decay in the source organ. nih.govresearchgate.net

More advanced methodologies include voxel-based dosimetry, which uses patient-specific imaging data (like SPECT/CT) to create a three-dimensional map of the absorbed dose distribution at the voxel level. nih.gov This approach provides a more detailed understanding of dose heterogeneity within tumors and organs compared to the organ-level averaging of the traditional MIRD schema. nih.gov Monte Carlo (MC) simulations are another powerful tool, allowing for the transport of individual radiation particles to be modeled in a patient-specific anatomical model, providing highly accurate dose calculations. nih.govnih.gov

Organ-Level Dosimetry: Methodological Considerations for Critical Organs

In therapies utilizing this compound, the kidneys and bone marrow are considered the primary dose-limiting, or critical, organs. snmjournals.orgnih.govsnmjournals.org Accurate dosimetry for these organs is crucial to prevent radiation-induced toxicity. tsnmjournals.org

For the kidneys, dosimetry is typically performed by acquiring a series of quantitative SPECT/CT images over time to determine the time-integrated activity within the renal cortex. nih.govsnmjournals.org This data is then used with the MIRD formalism or voxel-based methods to calculate the absorbed dose. nih.gov Studies have shown that the kidneys often receive the highest absorbed dose among critical organs in ¹⁷⁷Lu-based therapies. nih.govtsnmjournals.org

Bone marrow dosimetry is more complex due to its diffuse nature. Methods often involve a combination of imaging data and blood-based models. snmjournals.orgnih.govsnmjournals.org The absorbed dose to the bone marrow is calculated by considering contributions from the activity in the blood, the remainder of the body, and sometimes significant source organs like the kidneys. snmjournals.org While generally receiving a lower dose than the kidneys, monitoring the bone marrow dose is still critical to avoid hematological toxicity. nih.govtsnmjournals.org

Table 3: Common Compound Names

Advanced Imaging Modalities (e.g., SPECT/CT) for Quantitative Dosimetry Assessment

The accurate assessment of the radiation dose delivered to tumors and healthy organs is paramount in optimizing the therapeutic ratio of Lutetium-177 (¹⁷⁷Lu) oxodotreotide therapy. Advanced imaging modalities, particularly Single Photon Emission Computed Tomography combined with Computed Tomography (SPECT/CT), have become indispensable tools for quantitative dosimetry. nih.govmdpi.com This hybrid imaging technique provides both functional information about the radiopharmaceutical's distribution from SPECT and anatomical detail from CT, allowing for more precise and patient-specific dose calculations than traditional planar imaging methods. nih.govsnmjournals.org

Quantitative SPECT (QSPECT) protocols have been developed and validated for ¹⁷⁷Lu, enabling the conversion of SPECT image counts into absolute activity concentrations (e.g., Becquerels per milliliter). nih.govnih.gov These protocols involve meticulous calibration of the SPECT/CT system, including determination of camera sensitivity and correction for factors that can degrade quantitative accuracy, such as photon attenuation, scatter, and detector dead-time. nih.gov Studies have demonstrated the high accuracy of QSPECT/CT for ¹⁷⁷Lu in both phantom models and clinical practice, with deviations from calibrated activity as low as 2.6% ± 1.8% in patients. nih.gov

The process of quantitative dosimetry using SPECT/CT typically involves several key steps:

Image Acquisition: Serial SPECT/CT scans are acquired at multiple time points following the administration of ¹⁷⁷Lu-oxodotreotide. snmjournals.orgresearchgate.net This allows for the characterization of the radiopharmaceutical's uptake and clearance kinetics in various tissues.

Image Reconstruction: Iterative reconstruction algorithms are employed, incorporating corrections for attenuation (using the CT data), scatter, and collimator-detector response. nih.gov

Image Segmentation: Regions of interest (ROIs) or volumes of interest (VOIs) are delineated on the co-registered CT images to define tumors and normal organs.

Activity Quantification: The total activity within each VOI is determined at each time point, generating time-activity curves (TACs).

Dosimetry Calculation: The TACs are integrated over time to determine the total number of radioactive decays within each source organ. This information is then used in conjunction with established dosimetric models, such as the Medical Internal Radiation Dose (MIRD) formalism, to calculate the absorbed dose. mdpi.com

The use of SPECT/CT for dosimetry offers significant advantages over older planar imaging techniques by providing three-dimensional information, which helps to mitigate errors arising from overlapping tissues and variations in patient anatomy. nih.gov This improved accuracy is crucial for establishing reliable dose-response relationships and for personalizing treatment by potentially adjusting administered activities based on individual patient dosimetry. mdpi.comnih.gov

Interactive Table: Key Parameters in Quantitative SPECT/CT for ¹⁷⁷Lu Dosimetry

Parameter Description Importance for Dosimetry
Camera Sensitivity The relationship between the detected count rate and the actual activity in the field of view. Essential for converting image counts to absolute activity. nih.gov
Dead-Time Constant A measure of the time the detector is unresponsive after an event, leading to count loss at high count rates. Correction is necessary for accurate quantification, especially in early post-injection images. nih.gov
Attenuation Correction Correction for the absorption and scattering of photons within the patient's body. Crucial for accurate quantification, as it can significantly impact measured counts. nih.gov
Scatter Correction Correction for photons that have been scattered before reaching the detector. Improves image contrast and quantitative accuracy. nih.gov
Voxel Size The size of the individual volume elements in the reconstructed 3D image. Affects the spatial resolution and the accuracy of delineating small structures.

Radiobiological Modeling and Dose-Response Relationships

Understanding the biological effects of the radiation emitted by ¹⁷⁷Lu-oxodotreotide is essential for predicting therapeutic outcomes and minimizing toxicity. Radiobiological modeling provides a framework for linking the physical quantity of absorbed dose to the biological response of tissues.

The therapeutic effect of ¹⁷⁷Lu-oxodotreotide is primarily mediated by the beta particles emitted by ¹⁷⁷Lu. openmedscience.com These electrons deposit their energy within a short range in tissue, causing cellular damage, most significantly through the induction of DNA double-strand breaks (DSBs). mdpi.comopenmedscience.com The response of a cell to this radiation-induced damage is a complex process involving DNA repair mechanisms.

Mathematical models are employed to describe and predict cellular survival following irradiation. One of the most widely used models in radiotherapy is the linear-quadratic (LQ) model . This model describes the relationship between the radiation dose (D) and the fraction of surviving cells (S) as:

S = e-(αD + βD²)

In this equation:

α (alpha) represents the component of cell killing that is proportional to the dose, often associated with single-hit, non-reparable lethal damage.

β (beta) represents the component of cell killing that is proportional to the square of the dose, associated with the interaction of two sub-lethal lesions.

While the LQ model was primarily developed for external beam radiotherapy, its principles are being adapted to understand the effects of the continuous, low-dose-rate irradiation characteristic of radiopharmaceutical therapies like ¹⁷⁷Lu-oxodotreotide.

Mechanistic models that go beyond the empirical LQ framework are also being developed to provide a more detailed understanding of the underlying biological processes. dntb.gov.uaresearchgate.net These models aim to incorporate the kinetics of DNA damage induction and repair. dntb.gov.uaunicamp.br They can simulate the dynamic processes of DSB formation, the activation of various DNA repair pathways (such as non-homologous end joining and homologous recombination), and the probability of misrepair leading to cell death or mutations. dntb.gov.ua Computational simulations using such models can help compare the cellular effects of different radionuclides and predict cellular responses based on dose and radiation quality. tandfonline.com

A major goal of radiobiological modeling in the context of ¹⁷⁷Lu-oxodotreotide therapy is to develop predictive models for both therapeutic efficacy and normal tissue toxicity. nih.govfrontiersin.org By establishing a quantitative relationship between the absorbed dose and the clinical outcome, these models can aid in personalizing treatment. nih.gov

Tumor Control Probability (TCP) and Normal Tissue Complication Probability (NTCP) are key concepts in this area.

TCP models aim to predict the probability of achieving a desired therapeutic response (e.g., tumor shrinkage or eradication) for a given absorbed dose.

NTCP models aim to predict the probability of radiation-induced side effects in healthy organs.

Studies have begun to show correlations between the absorbed dose calculated from SPECT/CT imaging and clinical outcomes. For instance, a significant association has been found between the absorbed dose in tumors and tumor volume reduction in patients with gastroenteropancreatic neuroendocrine tumors treated with ¹⁷⁷Lu-oxodotreotide. nih.govresearchgate.net Similarly, correlations have been observed between the absorbed dose to organs like the spleen and bone marrow and hematological toxicity. nih.govresearchgate.net

Physiologically based pharmacokinetic (PBPK) models are also being used to simulate the biodistribution of ¹⁷⁷Lu-labeled radiopharmaceuticals and predict the resulting absorbed doses in tumors and organs at risk. mdpi.com By manipulating various parameters within these models—such as receptor density, binding affinity, and internalization rates—researchers can investigate how these factors influence the biologically effective dose (BED) and explore strategies for optimizing treatment regimens to enhance tumor targeting while sparing healthy tissues. mdpi.com

The ultimate aim of these predictive modeling efforts is to move beyond the current standard of administering fixed activities of ¹⁷⁷Lu-oxodotreotide to a more personalized approach, where the administered activity is tailored to each patient's specific characteristics to maximize the probability of tumor control while keeping the risk of normal tissue complications within acceptable limits. nih.gov

Interactive Table: Research Findings on Dose-Response Modeling for ¹⁷⁷Lu-oxodotreotide

Study Focus Key Findings Implication for Therapy
Tumor Response The absorbed dose to tumors was significantly associated with tumor volume reduction. nih.govresearchgate.net Higher absorbed doses were prognostic for improved survival. nih.gov Supports the use of dosimetry to predict therapeutic efficacy and potentially guide treatment intensification.
Normal Tissue Toxicity A correlation was found between the absorbed dose to the spleen and bone marrow and the decrease in lymphocyte and platelet counts. nih.govresearchgate.net Dosimetry of organs at risk can help predict and manage potential side effects.
PBPK Modeling Manipulating parameters like association and internalization rates in PBPK models significantly influenced the calculated biologically effective dose in tumors. mdpi.com Provides a theoretical framework for optimizing radiopharmaceutical design and treatment planning.
Cellular Survival Computational models show that the beta particles from ¹⁷⁷Lu can induce significant cell death, with the survival fraction being dose-dependent. tandfonline.com Confirms the radiobiological basis for the therapeutic effect of ¹⁷⁷Lu-oxodotreotide.

Innovations and Future Research Trajectories for Lutetium Oxodotreotide Lu 177

Development of Next-Generation Somatostatin (B550006) Receptor Ligands

A primary focus of ongoing research is the enhancement of the molecular components of ¹⁷⁷Lu-oxodotreotide, specifically the somatostatin analogue (SSA) peptide, to improve its tumor-targeting properties.

Peptide Modifications for Enhanced Receptor Affinity and Internalization Efficiency

The therapeutic efficacy of PRRT is intrinsically linked to the binding affinity of the peptide ligand for its target receptor on the tumor cell surface and the subsequent internalization of the radiopharmaceutical complex. dovepress.com Modifications to the amino acid sequence of SSAs can significantly alter their binding characteristics. nih.govthno.org

Researchers are developing next-generation SSAs with superior affinity for SSTR subtype 2 (SSTR2), the most common subtype found in neuroendocrine tumors. dovepress.commedicaljournalssweden.se For instance, the modification of the somatostatin analogue [DOTA⁰, Tyr³]octreotide (DOTATOC) demonstrated a higher affinity for SSTR2 compared to previous agents. medicaljournalssweden.se Even minor alterations in the peptide's structure or the choice of the chelator that binds the radionuclide can result in a different affinity profile across the five SSTR subtypes. nih.gov

An interesting area of development involves the use of SSTR antagonists instead of the conventional agonists (like oxodotreotide). While agonists bind to the receptor and are internalized, antagonists also bind with high affinity but may not be internalized as efficiently. thno.orgoup.com Despite this, preclinical studies have shown that SSTR antagonists can lead to effective in vivo tumor uptake, potentially by binding to a greater number of receptor sites (both active and inactive). thno.orgoup.com This suggests that SSTR antagonists might be preferable to agonists for in vivo tumor targeting. thno.org

RadiotracerTarget Receptor(s)Key CharacteristicReference
¹⁷⁷Lu-DOTATATE SSTR2 (high affinity)Agonist; established for GEP-NET treatment. nih.govbioscientifica.com
⁹⁰Y-DOTATOC SSTR2 (high affinity)Agonist; an earlier generation radiopharmaceutical. medicaljournalssweden.se
¹⁷⁷Lu-DOTA-JR11 SSTR2 (high affinity)Antagonist; shows affinity for a larger number of binding sites. oup.com
Various SSAs SSTR Subtypes 1-5Modifications aim for broader affinity profiles or higher specificity. nih.govsnmjournals.org

Strategies for Prolonged Circulation and Improved Tumor Retention

A significant challenge in radionuclide therapy is ensuring that the radiopharmaceutical remains in circulation long enough to accumulate effectively in the tumor, while minimizing exposure to healthy tissues. Rapid clearance from the body, particularly through the kidneys, can limit the radiation dose delivered to the tumor. frontiersin.org

To address this, researchers are employing strategies to prolong the circulatory half-life of the radioligands. A leading approach is the conjugation of the peptide to an albumin-binding motif. frontiersin.orgresearchgate.net Albumin is the most abundant protein in blood plasma. aacrjournals.org By creating a reversible bond with albumin, the radiopharmaceutical "hitches a ride," effectively reducing its rate of renal clearance and extending its time in the bloodstream. frontiersin.orgnih.gov This prolonged circulation enhances tumor accumulation through what is known as the enhanced permeability and retention (EPR) effect, where the leaky vasculature of tumors allows the complex to enter and be retained. frontiersin.org

Commonly used albumin-binding molecules include derivatives of 4-(p-iodophenyl) butyric acid and Evans blue. aacrjournals.orgnih.gov Studies have shown that this strategy can significantly improve the therapeutic dose delivered to the tumor and enhance treatment efficacy. nih.govsnmjournals.org

Exploration of Alternative Target Receptors for Radionuclide Therapy

The principle of PRRT—targeting a cell surface receptor with a radiolabeled peptide—is not limited to SSTR. This concept is now being extended to other cancers that may not express SSTR but overexpress other unique receptors. nih.govsnmjournals.org

Conceptual Framework for Expanding Radionuclide Therapy to Non-SSTR Expressing Tumors

The success of SSTR-targeted therapy provides a blueprint for developing new radiopharmaceuticals. The fundamental requirement is the identification of a target receptor that is highly expressed on cancer cells but has limited presence in healthy tissues. nih.govresearchgate.net This ensures the targeted delivery of radiation, maximizing tumor cell death while minimizing off-target toxicity.

Many aggressive or poorly differentiated tumors lack sufficient SSTR expression to benefit from ¹⁷⁷Lu-oxodotreotide. memoinoncology.comnih.gove-century.us Therefore, identifying alternative molecular targets is crucial to broaden the reach of radionuclide therapy. memoinoncology.com Potential targets currently under investigation for various cancers include:

Fibroblast Activation Protein (FAP): Expressed in over 90% of epithelial tumors. aacrjournals.org

C-X-C motif chemokine receptor 4 (CXCR4): Overexpressed in aggressive and dedifferentiated neuroendocrine tumors. nih.gove-century.usthno.org

Gastrin-Releasing Peptide (GRP) receptor: A target for tumors like breast and prostate cancer. snmjournals.org

Urokinase-type plasminogen activator receptor (uPAR): Found in many neuroendocrine tumor cells, including aggressive neuroendocrine carcinomas. netrf.org

The theranostic principle, which pairs a diagnostic imaging agent with a therapeutic agent targeting the same molecule, is central to this expansion. thno.org A diagnostic scan (e.g., PET/CT) using a low-dose radiotracer can confirm the presence of the target receptor on a patient's tumor before administering the high-dose therapeutic radiopharmaceutical. nih.govresearchgate.net

Development and Preclinical Evaluation of Investigational Radiotracers for Other Molecular Targets (e.g., Prostate-Specific Membrane Antigen)

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for radionuclide therapy, particularly for prostate cancer. isotopia-global.com PSMA is significantly overexpressed on prostate cancer cells, making it an ideal target. isotopia-global.commdpi.com

Extensive preclinical research has been conducted on various PSMA-targeting radiotracers. nih.gov This involves:

In vitro studies: Using PSMA-expressing cell lines to confirm the binding affinity and specificity of new radioligands. For example, displacement studies with compounds like [¹⁷⁷Lu]Lu-PSMA-617 and [¹⁷⁷Lu]Lu-PSMA-I&T have shown high affinity in the nanomolar range. nih.gov

In vivo evaluation: Using animal models (e.g., mice with tumor xenografts) to study the biodistribution, pharmacokinetics, and tumor-targeting capabilities of the radiotracers. mdpi.comacs.orgresearchgate.net These studies help determine how the agent accumulates in the tumor versus healthy organs like the kidneys and salivary glands, which also express PSMA. nih.govacs.org

Efficacy studies: Assessing the ability of the therapeutic radiopharmaceutical (e.g., ¹⁷⁷Lu- or Actinium-225-labeled PSMA ligands) to inhibit tumor growth and improve survival in animal models. snmjournals.org

Based on strong preclinical data, several PSMA-targeted agents have advanced to clinical trials and have shown significant therapeutic benefit for patients with metastatic castration-resistant prostate cancer. snmjournals.orgisotopia-global.comurotoday.com The development pipeline for PSMA radiotheranostics continues to be robust, with ongoing efforts to optimize these agents for even better performance. snmjournals.orgnih.gov

TargetInvestigational Radiotracer ExampleAssociated Cancer Type(s)Reference
PSMA ¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-PSMA-I&TProstate Cancer, Renal Cell Carcinoma nih.govsnmjournals.orgurotoday.com
FAP ¹⁷⁷Lu-FAP-2286, ¹⁷⁷Lu-FAPI-46Various epithelial tumors (e.g., Pancreatic) frontiersin.orgnih.gov
CXCR4 ⁶⁸Ga-Pentixafor (diagnostic)Aggressive Neuroendocrine Tumors, Hematologic Malignancies nih.govthno.org
uPAR uPAR-targeted ligandsAggressive Neuroendocrine Tumors netrf.org

Combination Radioligand Therapy Strategies

To further improve patient outcomes and overcome mechanisms of treatment resistance, researchers are investigating combining ¹⁷⁷Lu-oxodotreotide and other radioligand therapies with different anti-cancer treatments. nih.govbioscientifica.comresearchgate.net The rationale is that combining therapies with different mechanisms of action can produce a synergistic effect, leading to better tumor control. isotopia-global.com

Several combination strategies are under preclinical and clinical investigation:

Combination with Chemotherapy: The "sandwich" approach, where PRRT is administered between cycles of chemotherapy, is being explored. tandfonline.com

Combination with Radiosensitizers: Certain drugs can make cancer cells more susceptible to radiation damage. Combining these radiosensitizers with PRRT could enhance the cell-killing effect of the radiation. bioscientifica.comresearchgate.net PARP inhibitors, which interfere with DNA repair, have shown promise in this area, with early trials demonstrating enhanced antitumor activity when combined with ¹⁷⁷Lu-PSMA-617. isotopia-global.com

Combination with Immune Checkpoint Inhibitors: Radiotherapy can cause the release of tumor antigens, potentially "priming" the immune system to recognize and attack the cancer. Combining it with immune checkpoint inhibitors like pembrolizumab (B1139204) may further unleash the immune system against the tumor. urotoday.com

Combination of Different Radionuclides: Trials like the AlphaBet study are evaluating the combination of a beta-emitter ([¹⁷⁷Lu]Lu-PSMA-I&T) with an alpha-emitter (Radium-223). urotoday.comnih.gov The longer range of beta particles is effective against larger tumor masses, while the shorter, high-energy alpha particles are thought to be more effective at killing smaller micrometastases, particularly in the bone. nih.gov

Combination with Androgen Receptor Pathway Inhibitors (ARPIs): In prostate cancer, combining ¹⁷⁷Lu-PSMA-617 with ARPIs has shown in retrospective studies to significantly prolong progression-free survival compared to radioligand therapy alone. mdpi.com

These innovative combination strategies hold the potential to overcome resistance, improve response rates, and ultimately extend survival for patients with a growing range of cancers. mdpi.comthno.org

Rationale for Combining Lutetium oxodotreotide Lu-177 with Other Molecular Therapies

The primary rationale for combining this compound with other molecular therapies is to enhance its therapeutic efficacy and overcome potential resistance mechanisms. nih.govresearchgate.net this compound functions by delivering targeted beta-radiation to tumor cells, which induces DNA damage. nih.gov Combining it with agents that interfere with DNA repair mechanisms could therefore amplify its cytotoxic effects. nih.gov This approach seeks to create a synergistic effect where the combined impact of the two therapies is greater than the sum of their individual effects. researchgate.nettargetedonc.com

Researchers are exploring combinations with various drug classes, including chemotherapy, targeted therapies, and radiosensitizers. researchgate.nettargetedonc.com The goal is to improve tumor response and extend progression-free survival for patients with neuroendocrine tumors (NETs). nih.gov For instance, combining this compound with radiosensitizers aims to make tumor cells more vulnerable to the radiation it emits, potentially leading to better disease control. targetedonc.com Another strategy involves pairing it with targeted agents, such as mTOR inhibitors, which can inhibit cell proliferation and reduce angiogenesis, complementing the radiation-induced cytotoxicity. nih.gov These combination strategies are founded on the principle of attacking the cancer through multiple, complementary pathways to achieve a more durable response. researchgate.net

Preclinical Investigation of Synergistic Therapeutic Interactions

Preclinical and early-phase clinical studies have investigated the synergistic potential of this compound with various other therapies. These investigations aim to identify combinations that offer enhanced anti-tumor activity without a significant increase in toxicity. targetedonc.com

One area of investigation involves combining peptide receptor radionuclide therapy (PRRT) with chemotherapy agents like capecitabine (B1668275) and temozolomide (B1682018) (CAPTEM). researchgate.net This combination is considered clinically useful and is the subject of ongoing clinical trials. researchgate.netmdpi.com The rationale is that the chemotherapy can work in concert with the targeted radiation to kill cancer cells more effectively.

Another approach is the combination with targeted therapies. For example, everolimus, an mTOR inhibitor, is approved for treating progressive pancreatic NETs. nih.gov The rationale for combining it with this compound is its ability to inhibit cell proliferation and angiogenesis, which can enhance the effects of radiation. nih.gov

The use of radiosensitizers is also a key area of research. Triapine (B1662405), a ribonucleotide reductase inhibitor, is being studied in combination with this compound. targetedonc.comclinicaltrials.gov By blocking enzymes needed for cell growth and DNA repair, triapine may make tumor cells more susceptible to the radiation delivered by the radiopharmaceutical. targetedonc.comclinicaltrials.gov A phase 2 trial is currently assessing this combination. targetedonc.com These studies are critical for establishing the safety and efficacy of new treatment regimens before they can be considered for broader clinical use.

Table 1: Investigational Combination Therapies with this compound

Combination AgentTherapeutic ClassRationale for Combination
Capecitabine & Temozolomide (CAPTEM) ChemotherapyTo combine the cytotoxic effects of chemotherapy with targeted radiation for enhanced tumor cell killing. researchgate.netmdpi.com
Everolimus mTOR InhibitorTo inhibit cell proliferation and angiogenesis, thereby enhancing the cytotoxic effects of radiation. nih.gov
Triapine RadiosensitizerTo block DNA repair mechanisms, making cancer cells more vulnerable to the radiation emitted by this compound. targetedonc.comclinicaltrials.gov
DNA Protein Kinase Inhibitors DNA Repair InhibitorTo block the cancer cell's ability to repair the DNA damage caused by this compound. targetedonc.com

Advancements in Theranostic Approaches and Precision Oncology

Refinement of Diagnostic Imaging Agents for Patient Stratification and Treatment Monitoring

The effectiveness of this compound is intrinsically linked to the theranostic principle, which combines diagnostics and therapy. nih.govdrug-dev.com Patient selection is a critical first step and relies on advanced diagnostic imaging to confirm the presence of somatostatin receptors (SSTRs) on tumor cells. europa.euhiqa.ie

The most common method for patient stratification involves positron emission tomography/computed tomography (PET/CT) using a diagnostic agent such as Gallium-68 (Ga-68) DOTATATE (B3348540) or Gallium-68 (Ga-68) DOTATOC. nih.govnih.gov These imaging agents use the same targeting molecule as the therapy, allowing physicians to visualize the distribution and density of SSTRs on the tumors. nih.gov For a patient to be considered eligible for treatment, the tumor uptake of the diagnostic agent must be at least as high as the uptake in normal liver tissue. europa.euhiqa.ieeuropa.eu This ensures that the therapeutic agent will effectively target the cancer cells. openmedscience.com

Beyond initial patient selection, imaging plays a crucial role in treatment monitoring. The gamma rays emitted by the Lutetium-177 (B1209992) isotope itself can be used for post-treatment imaging. nih.govajronline.org Single-photon emission computed tomography (SPECT)/CT scans can be performed after administration of this compound to visualize its biodistribution and confirm uptake in the tumors. nih.govsnmjournals.orgmdpi.com This provides an opportunity to assess treatment response while the therapy is ongoing, without the need for a separate diagnostic radiopharmaceutical. nih.gov This approach allows for the early detection of treatment response or progression, which can inform decisions about subsequent therapy cycles. nih.gov

Table 2: Diagnostic Imaging Agents in this compound Theranostics

Imaging AgentIsotopeImaging ModalityPurpose
Gallium DOTATATE Ga-68PET/CTPatient selection by confirming SSTR expression on tumors. nih.govnih.gov
Gallium DOTATOC Ga-68PET/CTPatient selection by confirming SSTR expression on tumors. nih.gov
This compound Lu-177SPECT/CTPost-treatment monitoring of therapeutic agent biodistribution and tumor uptake. ajronline.orgnih.govmdpi.com

Personalized Treatment Paradigms through Dosimetric Optimization and Adaptive Therapy Approaches

A significant advancement in precision oncology is the move away from fixed-dose regimens towards personalized treatment paradigms for this compound. nih.gov This involves dosimetric optimization and adaptive therapy approaches to tailor the treatment to the individual patient.

Dosimetry is the science of calculating the absorbed dose of radiation in tissues. snmjournals.org In the context of PRRT, patient-specific dosimetry aims to deliver the maximum possible radiation dose to the tumors while minimizing the dose to healthy organs at risk, such as the kidneys and bone marrow. nih.govsnmjournals.org This is achieved by performing imaging at multiple time points after the administration of this compound to measure its uptake and clearance from different organs and tumors. snmjournals.orgsnmjournals.org This data allows for the calculation of absorbed doses, which can then be used to guide subsequent treatment cycles. snmjournals.orgsnmjournals.org While standardized protocols are still common, there is a growing body of evidence supporting the use of dosimetry to create personalized treatment plans. snmjournals.orgcanjhealthtechnol.ca

Adaptive therapy takes this personalization a step further by modifying the treatment plan during the course of therapy based on the patient's response. nih.gov This can involve adjusting the administered activity or the interval between treatment cycles based on interim imaging and dosimetry results. europa.eu For example, if post-therapy imaging shows a poor response in the tumor, a decision might be made to switch to an alternative treatment sooner rather than later to avoid unnecessary toxicity. nih.gov Conversely, in patients showing an excellent response with minimal toxicity, the treatment could be optimized accordingly. These personalized and adaptive strategies hold the promise of improving the therapeutic ratio, maximizing efficacy while maintaining safety for each patient. nih.gov

Q & A

Q. What is the mechanistic basis for lutetium oxodotreotide Lu-177's tumor-targeting specificity?

this compound binds to somatostatin receptors (SSTRs), particularly SSTR2, overexpressed in neuroendocrine tumors (NETs). The compound consists of a DOTA-chelated lutetium-177 radionuclide conjugated to the synthetic somatostatin analog oxodotreotide. Upon binding, beta-particle radiation is delivered to tumor cells and the surrounding microenvironment, inducing DNA damage and apoptosis . Receptor affinity is validated via gallium-68 (⁶⁸Ga)-PSMA-11 or ⁶⁸Ga-DOTATATE positron emission tomography (PET) imaging to confirm target expression before therapy .

Q. How were phase 3 trials (e.g., NETTER-1, VISION) designed to evaluate efficacy and safety?

  • NETTER-1 (NCT01578239): Randomized 229 patients with progressive midgut NETs to receive 177Lu-DOTATATE (7.4 GBq every 8 weeks ×4) + standard-dose octreotide LAR vs. high-dose octreotide LAR. Primary endpoint: progression-free survival (PFS). Secondary endpoints: overall survival (OS), objective response rate (ORR) .
  • VISION (NCT03511664): Enrolled 831 metastatic castration-resistant prostate cancer (mCRPC) patients with PSMA-positive scans. Randomized 2:1 to 177Lu-PSMA-617 + standard care vs. standard care alone. Primary endpoints: imaging-based PFS and OS . Both trials excluded patients with recent chemotherapy/radium-223 and used centralized imaging review to reduce bias .

Q. What patient selection criteria are critical for optimizing therapeutic response?

Key inclusion criteria:

  • Histologically confirmed, well-differentiated (G1/G2) NETs or PSMA-positive mCRPC.
  • SSTR/PSMA avidity confirmed via ⁶⁸Ga-PET/CT (SUVmax threshold varies by trial).
  • Progressive disease per RECIST 1.1 after prior therapies (e.g., somatostatin analogs, taxanes) . Exclusion criteria: severe renal/hepatic impairment, uncontrolled hormonal syndromes, or recent myelosuppressive therapies .

Q. How is the pharmacokinetic profile of this compound characterized?

  • Biodistribution : Rapid uptake in kidneys, liver, spleen, and tumors within 4 hours. Renal clearance accounts for ~65% of elimination within 48 hours. Co-administration of amino acid solutions reduces nephrotoxicity by blocking proximal tubule reabsorption .
  • Metabolism : Minimal hepatic metabolism; >90% excreted unchanged in urine. No transchelation to serum proteins observed .
  • Dosimetry : Administered activity (7.4 GBq per cycle) is calibrated to deliver 20–40 Gy to tumors while limiting bone marrow exposure (<2 Gy) .

Q. What are the primary efficacy outcomes from pivotal trials?

  • NETTER-1 : Median PFS not reached (vs. 8.5 months in controls; HR=0.18, p<0.0001). Interim OS showed 14 vs. 26 deaths (HR=0.47, p=0.004) .
  • VISION : Median OS 15.3 vs. 11.3 months (HR=0.62, p<0.001); imaging-based PFS 8.7 vs. 3.4 months (HR=0.40) .

Advanced Research Questions

Q. How can renal toxicity be mitigated during this compound therapy?

  • Amino Acid Infusion : Co-administration of lysine/arginine reduces renal absorbed dose by 30–40% via competitive inhibition of megalin/cubilin receptors .
  • Hydration : Pre-/post-therapy hydration (1–2 L saline) enhances renal clearance.
  • Monitoring : Serial glomerular filtration rate (GFR) assessments and urine protein quantification to detect subclinical injury .

Q. What explains discrepancies between PFS and OS benefits in NETTER-1's final analysis?

While NETTER-1 showed a 79% reduction in progression risk, the final OS analysis (median OS: 48.0 vs. 36.3 months; HR=0.84, p=0.30) lacked statistical significance. Potential factors:

  • Cross-over design allowing control-arm patients to receive 177Lu-DOTATATE post-progression.
  • Heterogeneity in post-progression therapies (e.g., everolimus, PRRT rechallenge) confounding OS outcomes .

Q. What molecular or imaging biomarkers predict response to this compound?

  • SSTR/PSMA Expression : SUVmax >15 on ⁶⁸Ga-PET correlates with higher tumor radiation dose and ORR .
  • Tumor Grade : G3 NETs show lower response rates due to reduced receptor density and higher proliferative index .
  • Circulating Transcripts : Elevated chromogranin A or neuron-specific enolase (NSE) pre-therapy predicts poorer outcomes .

Q. How does receptor heterogeneity impact therapeutic efficacy across tumor types?

  • Midgut NETs : High SSTR2 homogeneity drives robust responses (ORR: 18% vs. 3% in controls) .
  • Prostate Cancer : PSMA expression varies intratumorally; lesions with membranous (vs. cytoplasmic) PSMA localization respond better .
  • Pancreatic NETs : Lower SSTR2 affinity may necessitate dose escalation or combination with mTOR inhibitors .

Q. What are unresolved research gaps in this compound therapy?

  • Combination Strategies : Synergy with immune checkpoint inhibitors (e.g., PD-1 blockers) via radiation-induced immunogenic cell death .
  • Dosimetry Optimization : Personalized dosing based on tumor absorbed dose (TAD) calculations from SPECT/CT .
  • Late Toxicities : Long-term risks of myelodysplastic syndromes (MDS) and leukemia (2–3% incidence at 5 years) require lifetime hematologic surveillance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.